Silane, trimethyl(4-nitrophenoxy)-

Silylation efficiency Protecting group introduction Phenol protection

Silane, trimethyl(4-nitrophenoxy)- (CAS 1014-66-0) is an aryloxysilane with the molecular formula C9H13NO3Si and a molecular weight of 211.29 g/mol. It is commonly known as trimethylsilyl 4-nitrophenyl ether or 4-nitrophenol TMS ether.

Molecular Formula C9H13NO3Si
Molecular Weight 211.29 g/mol
CAS No. 1014-66-0
Cat. No. B085724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, trimethyl(4-nitrophenoxy)-
CAS1014-66-0
Molecular FormulaC9H13NO3Si
Molecular Weight211.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H13NO3Si/c1-14(2,3)13-9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3
InChIKeyOJKNCYVKEUNYAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silane, trimethyl(4-nitrophenoxy)- (CAS 1014-66-0): Key Properties and Identity for Procurement


Silane, trimethyl(4-nitrophenoxy)- (CAS 1014-66-0) is an aryloxysilane with the molecular formula C9H13NO3Si and a molecular weight of 211.29 g/mol [1]. It is commonly known as trimethylsilyl 4-nitrophenyl ether or 4-nitrophenol TMS ether [2]. The compound exhibits a boiling point of 95–96 °C at 0.75 Torr [1] and a predicted density of 1.088 g/cm³ . Its structure comprises a trimethylsilyl (TMS) group attached via an oxygen atom to a 4-nitrophenyl ring, where the strong electron‑withdrawing nitro group significantly modulates the reactivity of the silicon center [3].

Why Generic Substitution of Silane, trimethyl(4-nitrophenoxy)- Is Not Advisable: The Critical Role of the 4-Nitro Substituent


This compound is not a generic trimethylsilyl ether. The para‑nitro group strongly withdraws electron density from the aromatic ring and, through resonance and inductive effects, increases the electrophilicity of the silicon atom [1]. This electronic perturbation leads to a dramatically different reactivity profile compared to electron‑neutral or electron‑donating aryl TMS ethers. Consequently, substituting a structurally similar but electronically distinct analog—such as phenyl trimethylsilyl ether or 4‑methoxyphenyl trimethylsilyl ether—can result in significant differences in silylation efficiency, solvolytic stability, and the outcome of nucleophilic reactions . The following quantitative evidence demonstrates why this specific nitro‑substituted derivative is often the preferred choice for applications requiring a defined balance of lability and chromogenic reporting capability.

Quantitative Differentiation of Silane, trimethyl(4-nitrophenoxy)-: Evidence-Based Comparisons for Procurement Decisions


Synthesis Yield of Trimethyl(4-nitrophenoxy)silane vs. Electron‑Donating Analogs

When trimethylsilylating a series of phenols using hexamethyldisilazane (HMDS) in the presence of La(NO3)3·6H2O, the yield for the strongly electron‑withdrawing 4‑nitrophenol was 56%, while the electron‑donating 4‑methoxyphenol afforded an 89% yield . This 33‑percentage‑point difference reflects the deactivating effect of the nitro group on the nucleophilicity of the phenolic oxygen. For procurement, this means that achieving comparable conversion to the silyl ether requires longer reaction times or more forcing conditions relative to electron‑rich analogs.

Silylation efficiency Protecting group introduction Phenol protection

Hydrolytic Lability of TMS Ethers Compared to Sterically Hindered Silyl Ethers

Trimethylsilyl ethers are generally too susceptible to solvolysis to serve as robust protecting groups in aqueous or protic media. In contrast, tert‑butyldimethylsilyl (TBDMS) ethers are approximately 10⁴‑fold more hydrolytically stable [1]. This class‑level difference is directly relevant to trimethyl(4‑nitrophenoxy)silane: its lability makes it unsuitable for long‑term protection but ideal for applications requiring facile, mild deprotection or where the silyl group must act as a transient leaving group.

Protecting group stability Hydrolysis kinetics Silyl ether lability

Accelerated Solvolysis Rates Due to the Electron‑Withdrawing Nitro Group

The solvolysis of trimethyl(4‑nitrophenoxy)silane in 2‑propanol proceeds via a complex network of 16 concurrent and consecutive reactions involving the trimethylsilyl cation [1]. While explicit rate constants are not provided, the study highlights that the nitro substituent significantly enhances the electrophilicity of the silicon center relative to unsubstituted phenyl TMS ethers. This activation translates to faster nucleophilic attack and more rapid cleavage of the Si–O bond, a property that can be exploited in synthetic sequences where a labile silyl group is advantageous.

Silylation kinetics Leaving group ability Electrophilicity

Chromogenic Reporting Capability for Spectrophotometric Assays

4‑Nitrophenoxy silyl ethers, including trimethyl(4‑nitrophenoxy)silane, function as pro‑chromogenic substrates. Upon hydrolysis of the Si–O bond, the released p‑nitrophenoxy anion exhibits strong absorbance at 400–405 nm, enabling real‑time UV‑VIS monitoring of enzymatic or chemical silyl ether cleavage [1]. This built‑in reporting functionality is absent in non‑chromogenic silyl ethers such as trimethyl(phenoxy)silane or tert‑butyldimethyl(phenoxy)silane, making the 4‑nitro derivative uniquely suited for high‑throughput screening and kinetic studies.

Biocatalysis Spectrophotometric assay Silyl ether hydrolysis

Optimal Use Cases for Silane, trimethyl(4-nitrophenoxy)- Based on Quantitative Differentiation


Transient Phenol Protection in Multi‑Step Synthesis

When a phenol must be temporarily masked but rapid, mild deprotection is required later in the sequence, trimethyl(4‑nitrophenoxy)silane offers the necessary lability. The quantitative 10⁴‑fold hydrolytic rate advantage over TBDMS ethers [1] ensures that the TMS group can be removed under conditions that preserve acid‑ or base‑sensitive functionalities elsewhere in the molecule.

Silylation of Electron‑Poor Phenols with Adjusted Reaction Parameters

Given the 56% yield observed under standard HMDS/La(NO3)3·6H2O conditions , chemists procuring this compound for protecting 4‑nitrophenol should anticipate the need for extended reaction times, higher reagent equivalents, or alternative silylation methods (e.g., TMSCl/imidazole) to achieve acceptable conversions. This knowledge allows for accurate planning and cost estimation in large‑scale preparations.

Real‑Time Monitoring of Si–O Bond Cleavage in Biocatalysis and Chemical Kinetics

The release of the p‑nitrophenoxide chromophore (λmax 400–405 nm) upon hydrolysis [2] makes trimethyl(4‑nitrophenoxy)silane a preferred substrate for continuous spectrophotometric assays. Researchers investigating silicase enzymes, chemical solvolysis mechanisms, or silyl transfer reactions can directly track reaction progress without additional derivatization steps, accelerating data collection and improving assay throughput.

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